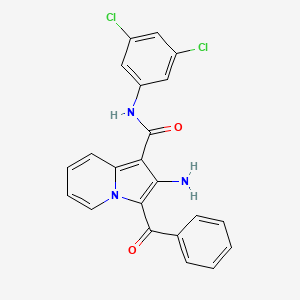

2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

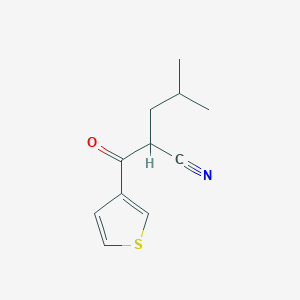

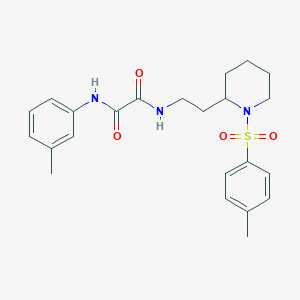

2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide is a chemical compound with the molecular formula C22H15Cl2N3O2 . It is offered by several chemical suppliers for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of an indolizine core, which is a bicyclic compound made up of a pyridine ring fused with a pyrrole ring . Attached to this core are benzoyl, amino, and carboxamide groups, as well as a 3,5-dichlorophenyl group .科学的研究の応用

Antimicrobial Activity

2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide: has been studied for its potential as an antimicrobial agent. Derivatives of 1,3,5-triazine, which share a similar structural motif, have shown promising activity against Staphylococcus aureus and Escherichia coli . This suggests that the compound may also possess antimicrobial properties that could be harnessed for treating bacterial infections, especially in the face of rising antibiotic resistance.

Antiviral Applications

Indole derivatives, which include the compound of interest, have been reported to exhibit antiviral activities. Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, indicating that 2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide could potentially be developed into antiviral medication .

Anti-Cancer Research

The indole nucleus, found in the structure of our compound, is present in many synthetic drug molecules with anticancer properties. Research into indole derivatives has revealed their potential in developing new therapeutic agents for cancer treatment. Therefore, this compound may contribute to the synthesis of novel anticancer drugs .

Biotechnology Tools

In biotechnology, the compound’s derivatives could be used as biochemical tools due to their diverse biological activities. They might serve as molecular probes or building blocks in the synthesis of complex molecules for research purposes .

Pharmaceutical Development

The broad spectrum of biological activities associated with indole derivatives makes them valuable in pharmaceutical research. They can be used to develop new drugs with anti-inflammatory, antidiabetic, antimalarial, and anticholinesterase activities, among others. This compound could be a key ingredient in the creation of new medications .

Chemical Synthesis

Indolizine compounds are used as precursors in the synthesis of widespread indolizidine alkaloids. The compound could be utilized in the synthesis of complex organic molecules, potentially expanding the library of synthetic compounds available for various applications .

将来の方向性

Given the wide range of biological activities exhibited by indole derivatives , there is potential for further exploration and development of compounds like 2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide. Future research could focus on elucidating the specific mechanisms of action of these compounds and optimizing their properties for therapeutic use.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific receptors it interacts with and the biochemical pathways it affects.

特性

IUPAC Name |

2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2N3O2/c23-14-10-15(24)12-16(11-14)26-22(29)18-17-8-4-5-9-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKSVFTYJVSJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927657.png)

![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)

![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)

![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)